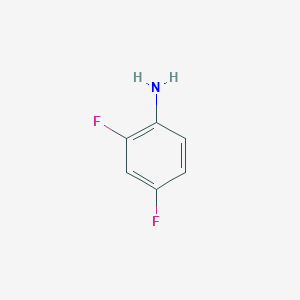

2,4-Difluoroaniline

Descripción

Significance of Aromatic Amines in Organic Synthesis

Aromatic amines, characterized by an amino group (-NH₂) attached to an aromatic ring, are a fundamental class of organic compounds. Their importance in organic synthesis stems from their diverse reactivity, acting as nucleophiles and participating in a wide array of transformations. They serve as essential building blocks and precursors in the synthesis of numerous valuable substances, including dyes, pigments, pharmaceuticals, agrochemicals, and polymers. fiveable.mewisdomlib.orgtaylorandfrancis.comwikipedia.orgsundarbanmahavidyalaya.in The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. fiveable.mesundarbanmahavidyalaya.in Aromatic amines are crucial in the formation of bioactive nitrogen heterocycles and Schiff bases. wisdomlib.org

The Role of Fluorine Substituents in Modulating Chemical Properties and Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can significantly influence electron density distribution within a molecule through strong inductive effects (-I). ontosight.aiconicet.gov.arwikipedia.org Fluorine can also exhibit mesomeric effects (+M), although its inductive effect is typically more pronounced, especially at ortho and meta positions. wikipedia.org These electronic effects impact the acidity and basicity of functional groups, the stability of conformers, and the reactivity towards various reagents. conicet.gov.aracs.org Fluorine substitution can also affect lipophilicity, metabolic stability, and the strength and nature of noncovalent interactions, including hydrogen and halogen bonding, which are critical in molecular recognition and crystal packing. acs.orgresearchgate.net The position of fluorine substituents on an aromatic ring dictates the balance between inductive and mesomeric effects, leading to varied impacts on reactivity and directing effects in substitution reactions. conicet.gov.arwikipedia.org

Overview of Research Trajectories for 2,4-Difluoroaniline

This compound, an aniline (B41778) derivative featuring two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring, is a subject of significant research interest. Its difluorination pattern confers specific reactivity and properties that make it valuable in targeted synthesis. Research trajectories for this compound primarily focus on its utility as an intermediate in the synthesis of complex organic molecules. It is widely employed in the production of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as antimicrobial compounds. fishersci.cachemimpex.comsolubilityofthings.com Beyond pharmaceuticals, this compound is also used in the synthesis of agrochemicals such as herbicides and fungicides, contributing to crop protection strategies. chemimpex.com Its application extends to the development of dyes and specialty polymers, where the fluorine atoms can impart desirable characteristics like increased thermal stability and chemical resistance. chemimpex.com Furthermore, this compound has been investigated through computational studies to understand its electronic structure and potential applications in fields like non-linear optics. fluoromart.com

Selected Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 367-25-9 | fishersci.casigmaaldrich.comfishersci.ca |

| Molecular Formula | C₆H₅F₂N | fishersci.casigmaaldrich.comfishersci.cauni.lu |

| Molecular Weight | 129.11 g/mol | fishersci.casigmaaldrich.comfishersci.canoaa.gov |

| Appearance | Dark reddish-purple liquid / Colorless to light brown liquid | solubilityofthings.comchemicalbook.comnih.gov |

| Melting Point | -7.5 °C | chemicalbook.comsigmaaldrich.comnoaa.gov |

| Boiling Point | 170 °C at 753 mmHg / 170 °C at 1004 hPa | chemicalbook.comsigmaaldrich.comfishersci.canoaa.gov |

| Density | 1.268 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comnih.govnoaa.gov |

| Solubility in Water | Moderate / 10 to 50 mg/mL at 68.9 °F | solubilityofthings.comnoaa.gov |

| Solubility in Organic Solvents | More soluble in ethanol (B145695) and ether | solubilityofthings.com |

Note: The appearance can vary from colorless to dark reddish-purple liquid depending on purity and exposure. solubilityofthings.comchemicalbook.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCPXLLFXPZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025064 | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

338 °F at 753 mmHg (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

145 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.268 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

367-25-9 | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P93L7KWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Difluoroaniline

Established Synthetic Routes to 2,4-Difluoroaniline

A prominent synthetic pathway to this compound involves a two-step process starting from 2,4,5-trichloronitrobenzene (B44141). google.comgoogle.com This route is characterized by its specificity, leading to a simplified and improved preparation of the target compound. google.comgoogle.com

Synthesis via Fluorination of Chlorinated Nitrobenzene (B124822) Precursors

The initial step in this established route is the selective fluorination of 2,4,5-trichloronitrobenzene. google.comgoogle.com

This step involves the replacement of two chlorine substituents on the 2,4,5-trichloronitrobenzene molecule with fluorine atoms, specifically at the 2 and 4 positions, yielding 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com This halogen exchange fluorination typically employs a solid fluorinating agent such as potassium fluoride (B91410) (KF) under substantially anhydrous conditions. google.comgoogleapis.comgoogle.comgoogle.com Dipolar aprotic solvents like tetramethyl sulfone, dimethylformamide, or dimethylsulfoxide are suitable reaction media, dissolving the trichloronitrobenzene while the fluorinating agent remains largely insoluble. google.comgoogleapis.comgoogle.com The reaction is generally conducted at elevated temperatures, ranging from approximately 75°C to 225°C, with preferred temperatures between 125°C and 175°C. google.comgoogle.com Reaction times can vary from 3 to 30 hours, commonly falling between 8 and 20 hours. google.comgoogle.com

An example of this fluorination reaction involves reacting 2,4,5-trichloronitrobenzene with potassium fluoride in anhydrous tetramethyl sulfone at 170–180°C for 19 hours, resulting in 2,4-difluoro-5-chloronitrobenzene. The mechanism is understood to proceed via nucleophilic aromatic substitution, where fluoride ions displace the chlorine atoms. The 5-chloro substituent typically remains unaffected under these conditions. google.comgoogleapis.comgoogle.com

The efficiency and yield of the fluorination step can be significantly improved through the use of solid-liquid phase transfer catalysis. google.comgoogleapis.comgoogle.comgoogle.com Quaternary compounds act as phase transfer catalysts, facilitating the transfer of the ionic fluorinating agent, such as the fluoride ion (F⁻), from the solid phase into the organic liquid phase where the reaction with 2,4,5-trichloronitrobenzene occurs. googleapis.comgoogle.comgoogle.com This catalytic approach enhances the reaction rate and allows for higher yields compared to methods without phase transfer catalysts. google.comgoogleapis.comgoogle.comgoogle.com For instance, the addition of benzyltriethylammonium chloride (BTEAC) to a mixture of KF and 2,4,5-trichloronitrobenzene in toluene (B28343) has been shown to accelerate fluoride transfer and reduce reaction time. The use of quaternary compound solid-liquid phase transfer catalysts in the presence of a solid-liquid phase interface leads to greatly improved efficiency and high yields in this fluorination step. google.comgoogle.com

Fluorination of 2,4,5-Trichloronitrobenzene to 2,4-Difluoro-5-chloronitrobenzene

Reductive Transformation of Fluorinated Nitrobenzene Derivatives

The second key step in the synthesis of this compound from 2,4-difluoro-5-chloronitrobenzene is the reduction of the nitro group and the hydrogenolysis of the chlorine atom. google.comgoogle.comgoogleapis.com

2,4-Difluoro-5-chloronitrobenzene is subjected to catalytic hydrogenation to convert the nitro group (-NO₂) to an amine group (-NH₂) and remove the chlorine substituent at the 5-position as HCl. google.comgoogle.comgoogleapis.com The two fluorine substituents at the 2 and 4 positions remain unaffected during this specific hydrogenation. google.comgoogle.comgoogleapis.com This reaction is typically carried out under a hydrogen atmosphere in the presence of a suitable catalyst. google.comgoogle.comgoogleapis.com Solvents such as methanol (B129727) or higher alkanols, or aqueous mixtures thereof, can be used. google.comepo.org A mild base, such as sodium acetate (B1210297), is often added to neutralize the HCl formed during the reaction, which helps prevent catalyst poisoning. google.comepo.org Stoichiometrically, four moles of hydrogen are required for the complete hydrogenation of 2,4-difluoro-5-chloronitrobenzene. google.com The reaction time depends on factors such as hydrogen pressure and temperature, usually completing within 1 to 5 hours. google.com

Palladium-on-carbon (Pd/C) is the preferred catalyst for the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene to this compound. google.comgoogle.comgoogleapis.comepo.org This catalyst consists of palladium impregnated on an activated carbon substrate, typically at a concentration of 5% or 10% by weight. google.comgoogleapis.comepo.org The manner of impregnation is not considered critical, and various conventionally prepared Pd/C catalysts are suitable. google.comgoogleapis.comepo.org The amount of catalyst used is usually between 5% and 25% by weight of the starting material, 2,4-difluoro-5-chloronitrobenzene. google.comepo.org

Optimization of the hydrogenation conditions is important. Hydrogenation at 60°C under 3-10 atm of H₂ using 5% Pd/C in methanol with sodium acetate has been reported. Another study indicates achieving 89% conversion at 50°C and 5 atm H₂ with Pd/C, noting that lower temperatures minimize defluorination, a common side reaction at temperatures above 70°C. While Pd/C is effective, its cost can be a significant factor in production. Other catalysts like Ni/Cr₂O₃ or Raney nickel supported on activated carbon can also be employed. google.comepo.org

Detailed research findings on the hydrogenation step highlight the influence of solvent and palladium particle size on catalyst activity in the hydrogenation of nitrobenzene derivatives. researchgate.net Studies on nitrobenzene hydrogenation over Pd/C catalysts in methanol and isopropanol (B130326) have shown a dependence on both the solvent and the nature of the carbon support. researchgate.netgla.ac.uk The optimal palladium content in Pd/C catalysts for nitrobenzene hydrogenation has also been investigated, with studies suggesting that a 3 wt.% Pd/C catalyst can exhibit high specific activity. researchgate.net

Here is a summary of typical conditions and outcomes for the two-step synthesis:

| Step | Reactants | Catalyst/Conditions | Product | Typical Yield | Reference |

| 1: Fluorination | 2,4,5-Trichloronitrobenzene, KF | Dipolar Aprotic Solvent, 75-225°C, Phase Transfer Catalyst (optional but beneficial) | 2,4-Difluoro-5-chloronitrobenzene | 52-70% | google.comtandfonline.com |

| 2: Hydrogenation | 2,4-Difluoro-5-chloronitrobenzene, H₂ | Pd/C, Solvent (e.g., Methanol), Mild Base (e.g., Sodium Acetate), 50-70°C, 3-10 atm H₂ | This compound | 48-84% | google.comtandfonline.comgoogleapis.com |

Note: Yields can vary depending on specific reaction conditions and optimization.

Selective Hydrogenation of 2,4-Difluoronitrobenzene (B147775) to this compound

A common method for preparing this compound involves the catalytic hydrogenation of 2,4-difluoronitrobenzene. google.comgoogle.com This reaction selectively reduces the nitro group (-NO2) to an amine group (-NH2) while leaving the fluorine substituents on the aromatic ring intact. google.comgoogle.com

One reported method utilizes iron powder and an aqueous ammonium (B1175870) chloride solution. patsnap.comguidechem.comchembk.com In this process, 2,4-difluoronitrobenzene is added dropwise to the heated refluxing mixture of iron powder and ammonium chloride solution. patsnap.comguidechem.com The reaction is typically complete after refluxing for a few hours. patsnap.comguidechem.com Subsequent steam distillation and drying of the distillate yield this compound with reported yields around 87%. patsnap.comguidechem.com

Another approach involves the hydrogenation of 2,4-difluoro-5-chloronitrobenzene, an intermediate formed from the fluorination of 2,4,5-trichloronitrobenzene. google.comgoogle.com This hydrogenation step, preferably carried out with hydrogen in the presence of a hydrogenation catalyst, reduces the nitro group and displaces the chlorine substituent without affecting the fluorine atoms. google.comgoogle.com A preferred catalyst for this transformation is a 5% palladium on carbon catalyst. google.comgoogle.com

Carbon-Supported Pd/SnO2 Catalysts in Nitro Group Reduction

Research has explored the use of carbon-supported palladium/tin dioxide (Pd/SnO2) catalysts for the highly selective hydrogenation of 2,4-difluoronitrobenzene to this compound. researchgate.netrhhz.net These catalysts are synthesized through chemical reduction methods. researchgate.netrhhz.net Studies have indicated a synergistic effect between the palladium and tin dioxide nanoparticles in promoting this reaction. researchgate.netrhhz.net Modifications to the electronic structure of the palladium atoms induced by the presence of SnO2 are believed to suppress the hydrogenolysis of the carbon-fluorine bond and accelerate the conversion of nitrosobenzene (B162901) intermediates. researchgate.netrhhz.net This effect contributes to the inhibition of reactive by-product formation and enhances selectivity towards this compound. researchgate.netrhhz.net

Alternative Synthetic Pathways for Fluorinated Anilines

Beyond the direct reduction of fluorinated nitrobenzenes, alternative methodologies exist for the synthesis of fluorinated anilines, including halogenation of aniline (B41778) derivatives and continuous-flow reactor techniques.

Halogenation of Aniline Derivatives

While direct fluorination of unsubstituted aromatic systems can be challenging due to the high reactivity of fluorinating agents, halogenation of aniline derivatives is a known principle in preparing fluorinated anilines. google.comgoogle.com For instance, fluorinated anilines can be prepared by treating aromatic azides, which are derived from corresponding anilines, with anhydrous hydrogen fluoride. google.com This method can directly produce this compound without requiring a fluorine-substituted azide (B81097) starting material. google.com The selective introduction of fluorine into unsubstituted positions of aromatic species has historically been less common compared to other halogenation techniques. google.com

Another process for preparing fluorinated anilines starts from chlorinated anilines and involves oxidation to the corresponding azobenzenes. google.com For example, this compound can be obtained from 2,4-dichloronitrobenzene (B57281) through a chlorine-fluorine exchange reaction (halex reaction) followed by reduction. google.com The nitro group activates chlorine atoms at the 2, 4, and 6 positions, facilitating this exchange. google.com

Continuous-Flow Reactor Methodologies in Synthesis

Continuous-flow reactor methodologies offer advantages in chemical synthesis, including improved mixing, heat transfer, and safety, particularly for reactions involving highly reactive or toxic reagents. acs.orgmdpi.comresearchgate.net This approach enables the coupling of individual reaction steps without isolating intermediates. mdpi.com

Continuous-flow direct fluorination of various anilines has been reported to yield N,N-difluoroaniline products, which serve as versatile starting materials. acs.orgresearchgate.net A laminar flow reactor can be employed for these transformations, furnishing perfluoro products in moderate to good yields. acs.orgresearchgate.net While this specifically mentions N,N-difluoroanilines, continuous-flow techniques are being explored for the synthesis of other fluorinated aromatic compounds and intermediates relevant to aniline synthesis. acs.orgmdpi.comucd.ie For example, continuous-flow systems have been investigated for the rapid synthesis of compounds involving aniline building blocks. mdpi.com

Reactivity Profiles and Derivative Synthesis

The presence of the amino group and fluorine atoms on the benzene (B151609) ring influences the reactivity of this compound. chemimpex.comsolubilityofthings.com Anilines are generally chemical bases and can neutralize acids. guidechem.comechemi.comechemi.com The fluorine atoms, being electronegative, impact the electron distribution on the aromatic ring, affecting its susceptibility to different types of reactions. solubilityofthings.comcymitquimica.comontosight.ai

Electrophilic Aromatic Substitution Reactions

This compound is an excellent candidate for a variety of electrophilic aromatic substitution reactions. chemimpex.comsolubilityofthings.com The presence of the fluorine atoms enhances the reactivity of the compound in such reactions. solubilityofthings.com The orientation of electrophilic substitution on dihaloanilines and acetanilides has been studied. researchgate.net While the amino group is activating and ortho, para-directing, the fluorine atoms are deactivating but also ortho, para-directing. The interplay of these effects determines the regioselectivity of electrophilic substitution on the this compound ring. The molecular structure suggests participation in electrophilic aromatic substitution reactions, influenced by the electron-withdrawing effects of the fluorine substituents. cymitquimica.com

This compound is a valuable intermediate in the synthesis of complex molecular structures through its ability to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry. chemimpex.comsolubilityofthings.com

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions. The fluorine atoms on the benzene ring can potentially be replaced by other nucleophiles under appropriate conditions. Additionally, derivatives of this compound, such as 5-chloro-2,4-difluoroaniline (B1360899) or 5-bromo-2,4-difluoroaniline (B1273227), can undergo nucleophilic substitution where the halogen atom at the 5-position is replaced by various nucleophiles like cyano, nitro, or alkoxy groups. smolecule.com

Oxidation Reactions

Oxidation reactions of this compound can yield various products depending on the oxidizing agent used. For instance, oxidation of certain substituted anilines can lead to the formation of quinones. thieme-connect.de Metabolic activation of this compound in biological systems involves N-oxidation to a hydroxylamine (B1172632) intermediate. thaiscience.info This hydroxylamine can then undergo autocatalytic co-oxidation with hemoglobin, resulting in the formation of a nitrosoarene and methemoglobin. thaiscience.info

Diazotization and Deamination Reactions

Diazotization of aromatic amines like this compound involves the conversion of the amino group into a diazonium salt. These diazonium salts are highly reactive intermediates. google.comresearchgate.net Deamination reactions, often following diazotization, involve the replacement of the diazonium group with another atom or functional group, such as hydrogen or a halogen. google.comtandfonline.com

One application of diazotization and deamination of this compound is in the synthesis of 1,3-difluorobenzene (B1663923). google.comgoogle.com This process typically involves diazotization with sodium nitrite (B80452) (NaNO₂) in an acidic solution, followed by reductive deamination using hypophosphorous acid (H₃PO₂) google.comgoogle.com or sodium hypophosphite. tandfonline.com While this method has been used, the yields of 1,3-difluorobenzene can be moderate, and the handling of unstable diazonium salts requires special precautions. google.comgoogle.com Continuous-flow processes have been explored to improve the safety and efficiency of diazotization reactions. researchgate.netresearchgate.net

Palladium-Catalyzed Coupling Reactions in Derivative Formation

Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. unistra.frresearchgate.net While this compound itself contains an amino group and fluorine atoms on the aromatic ring, which can influence reactivity, its derivatives, particularly halogenated ones, are more commonly employed as substrates in palladium-catalyzed coupling reactions. smolecule.com

For example, 5-chloro-2,4-difluoroaniline can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds. Similarly, 5-bromo-2,4-difluoroaniline can undergo coupling reactions to form biaryl compounds. smolecule.com These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst. unistra.fruwindsor.ca The versatility of palladium catalysis allows for the introduction of various substituents, facilitating the synthesis of diverse this compound derivatives. researchgate.net

Condensation Reactions with Quinone Derivatives

This compound can undergo condensation reactions with quinone derivatives. tandfonline.com These reactions typically involve the reaction between the amino group of this compound and the carbonyl groups of the quinone. tandfonline.com For instance, this compound has been shown to react with hydroxybenzoquinone and hydroxynaphthoquinone derivatives, such as 5-hydroxy-2-methylnaphthalene-1,4-dione (Plumbagin) and 2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione (Embelin), to form fluoro substituted-anilino derivatives of these quinones. tandfonline.com These condensation reactions are often catalyzed by acids, such as trifluoroacetic acid, and can be carried out by refluxing the reactants in a solvent like methanol. tandfonline.com The resulting derivatives have shown potential in various studies, including investigations for anticancer properties. tandfonline.com

Advanced Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy

FTIR spectroscopy is a widely used technique for identifying functional groups and analyzing molecular vibrations. Experimental and theoretical FTIR spectral data for 2,4-Difluoroaniline have been utilized for complete vibrational analysis of its fundamental modes. researchgate.net This analysis helps in assigning observed spectral bands to specific molecular vibrations, such as stretching and bending modes of the aromatic ring, C-F bonds, and the amino group. Comparing the FTIR spectrum of this compound with related compounds like 2,3-Difluoroaniline and other fluoroanilines helps in understanding the specific impact of fluorine substitution at the 2 and 4 positions on the vibrational landscape. researchgate.net FTIR spectra for this compound are available from various sources, including those recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

FT-Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those that are Raman-active. Similar to FTIR, experimental and theoretical FT-Raman spectral data for this compound have been employed for a comprehensive vibrational analysis. researchgate.net FT-Raman analysis aids in a more complete assignment of vibrational frequencies and understanding the molecule's structural characteristics. FT-Raman spectra of this compound have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The combined analysis of both FTIR and FT-Raman spectra provides a more complete picture of the molecule's vibrational behavior. researchgate.net

The presence and position of fluorine atoms significantly influence the vibrational modes of aniline (B41778) derivatives. For this compound, comparative studies with aniline, 2-fluoroaniline, and 4-fluoroaniline (B128567) reveal how the fluorine substituents at the ortho and para positions affect the electronic transition and molecular vibration. nih.gov, Analysis of vibrational spectra of difluoroaniline isomers, including this compound, shows that fluorine atoms modify the wavenumbers of different fundamental vibrational modes, and these changes are dependent on their position on the aromatic ring. conicet.gov.ar Most of the observed active modes in this compound in both the S₁ and cationic ground D₀ states are related to in-plane ring deformation vibrations. nih.gov,

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Electronic Spectroscopy

Electronic spectroscopy techniques probe the electronic energy levels of a molecule and the transitions between them, providing insights into its electronic structure and excited state dynamics.

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, leading to the excitation of outer electrons to higher energy molecular orbitals. libretexts.org, azooptics.com The UV-Vis spectrum of this compound shows absorption bands corresponding to electronic transitions. Studies have recorded the UV-Vis spectra of this compound and calculated electronic properties such as frontier orbitals (HOMO and LUMO) and band gap energies using theoretical methods like TD-DFT. researchgate.net, researchgate.net The energy gap between the HOMO and LUMO of this compound has been reported to be 5.2186 eV, indicating high chemical hardness and stability. researchgate.net The band origin of the S₁←S₀ electronic excitation for this compound has been experimentally determined to be 33294 ± 2 cm⁻¹ using techniques like two-color resonant two-photon ionization. nih.gov, Comparing this data with other fluoroanilines helps understand the effects of fluorine substitution on electronic transitions. nih.gov,

Time-resolved photoelectron imaging is a powerful technique used to investigate the ultrafast electronic relaxation dynamics of molecules following photoexcitation. This technique has been applied to study the relaxation dynamics of the lowest two excited electronic states, S₁(ππ) and S₂(π3s/πσ), in this compound (24DFA). researchgate.net, researchgate.net, aip.org, nih.gov

Upon excitation to the S₁(ππ) state at 289 nm, the population of this compound undergoes ultrafast intramolecular vibrational redistribution (IVR) on a timescale of 540 fs. researchgate.net, researchgate.net, aip.org, nih.gov This is followed by efficient intersystem crossing (ISC) from the S₁(ππ) state to the triplet state within 379 ps, and a subsequent slower deactivation process of the triplet state. researchgate.net, researchgate.net, aip.org, nih.gov

For excitation to the higher S₂(π3s/πσ) state at 238 nm, the population likely bifurcates into two decay channels. researchgate.net, researchgate.net, aip.org A dominant channel involves ultrafast internal conversion to the S₁(ππ) state with a timescale of 84 fs. nih.gov From the S₁(ππ) state, relaxation to the electronic ground state occurs on a 116 ps timescale. nih.gov The other channel appears to involve motion along the S₂(π3s/πσ) potential energy surface. nih.gov

Time-resolved photoelectron imaging has also demonstrated the capability to visualize reversible and irreversible structural evolution in electronically excited this compound. researchgate.net, researchgate.net Excitation at 299.8 nm creates a coherent superposition of out-of-plane vibrational motions, leading to periodic alterations in molecular geometry that modulate the photoionization channel. researchgate.net, researchgate.net Reversible nuclear motion between distinct geometries is directly observed as reverse beats in the time-dependent photoelectron spectra. researchgate.net, researchgate.net

Excited State Dynamics (S1, S2) and Intramolecular Processes

Investigations into the excited state dynamics of this compound have primarily focused on the relaxation pathways of the lowest two excited singlet electronic states, S₁(ππ) and S₂(π3s/πσ). Time-resolved photoelectron imaging is a technique employed to study these dynamics. aip.orgresearchgate.net

Upon excitation to the S₁(ππ) state, typically achieved with wavelengths around 289 nm, 2,4-DFA undergoes ultrafast intramolecular vibrational redistribution (IVR). This process occurs on a timescale of approximately 540 fs. aip.orgresearchgate.net Following IVR, efficient intersystem crossing (ISC) from the S₁(ππ) state to the triplet state is observed, with a time constant of around 379 ps. aip.orgresearchgate.netaip.org The triplet state subsequently undergoes a slower deactivation process. aip.orgresearchgate.net

Excitation to the higher-energy S₂(π3s/πσ) state, for instance at 238 nm, leads to a different relaxation pathway, which likely bifurcates into two decay channels. aip.orgresearchgate.net A dominant channel involves ultrafast internal conversion to the S₁(ππ) state, occurring within approximately 84 fs. aip.org From the S₁(ππ) state, relaxation to the electronic ground state (S₀) takes place on a timescale of 116 ps. aip.org The other channel appears to involve motion along the S₂(π3s/πσ) potential energy surface. aip.org

Studies have also explored the impact of intramolecular vibrational energy redistribution (IVR) on the dynamics of the S₁ state. dntb.gov.ua Different types of IVR processes, restricted and dissipative, have been observed depending on the internal energies of the S₁ state. dntb.gov.ua For example, in a related molecule, 2,4-difluoroanisole, restricted IVR at a vibrational level of 219 cm⁻¹ had a lifetime of 90 ps, while dissipative IVR at 1200 cm⁻¹ had a lifetime of 11 ps. dntb.gov.ua Similar subsequent dynamics, including leakage into a triplet state via intersystem crossing within approximately 400 ps, followed by slower nonradiative relaxation of the triplet state, have been observed at different vibrational levels in the S₁ state. researchgate.netdntb.gov.ua

Time-resolved photoelectron imaging has also demonstrated the capability to visualize reversible and irreversible structural evolution in electronically excited this compound. researchgate.netresearchgate.net Excitation with a 299.8 nm pulse can create a coherent superposition of out-of-plane vibrational motions, leading to periodic alterations in molecular geometry that modulate the photoionization channel. researchgate.netresearchgate.net Reversible nuclear motion between distinct geometries can be observed as reverse beats in the time-dependent photoelectron spectra. researchgate.net

The electronic energies of the S₂(π3s/πσ), S₃(ππ), and several Rydberg states in 2,4-DFA have been experimentally determined. aip.org

Here is a summary of observed relaxation dynamics:

| Excited State | Excitation Wavelength | Initial Process | Timescale | Subsequent Process(es) | Timescale(s) |

| S₁(ππ) | 289 nm | Intramolecular Vibrational Redistribution (IVR) | ~540 fs aip.orgresearchgate.net | Intersystem Crossing (ISC) to Triplet State | ~379 ps aip.orgresearchgate.netaip.org |

| Slower deactivation of Triplet State | Nanosecond scale researchgate.net | ||||

| S₂(π3s/πσ) | 238 nm | Internal Conversion to S₁(ππ) | ~84 fs aip.org | Relaxation to S₀ from S₁(ππ) | 116 ps aip.org |

| Motion along S₂ potential energy surface | - | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the hydrogen and carbon environments within the molecule, respectively. guidechem.comnih.govchemicalbook.com

¹H NMR spectra of this compound show signals corresponding to the protons attached to the aromatic ring and the amine group. The chemical shifts, splitting patterns, and integration of these signals provide details about the connectivity and electronic environment of each proton. For instance, the ¹H NMR spectrum in D₂O shows signals for the aromatic protons, which are coupled to each other and to the fluorine atoms. researchgate.netresearchgate.net

¹³C NMR spectroscopy reveals the distinct carbon environments in this compound. The chemical shifts of the carbon signals are influenced by the attached fluorine atoms and the amine group. Analysis of the ¹³C NMR spectrum helps confirm the presence and positions of the fluorine substituents and the carbon atoms in the aromatic ring. guidechem.comchemicalbook.com

NMR data for this compound are available in various databases. nih.govchemicalbook.comhmdb.cachemicalbook.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, synthesized from this compound, was determined using single-crystal X-ray diffraction. mdpi.comresearchgate.net This analysis provided detailed information about the crystal system (monoclinic), space group (Pn), unit cell parameters, and the arrangement of molecules in the solid state. mdpi.com It also revealed structural features such as the coplanarity of the aromatic rings, the orientation of the central amide group, and the presence of intramolecular and intermolecular interactions, including hydrogen bonds and C-H···F/O interactions, which influence the packing of the molecules in the crystal lattice. mdpi.comresearchgate.net

While the specific crystal structure of this compound itself is not detailed in the search results, the application of single-crystal X-ray diffraction to derivatives highlights its importance in obtaining definitive structural information at the atomic level for compounds containing the 2,4-difluorophenyl group. mdpi.comresearchgate.netiucr.orgresearchgate.netresearchgate.netnih.gov

Computational and Theoretical Studies of 2,4 Difluoroaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. researchgate.netfaccts.de It has been a primary tool for investigating various properties of 2,4-difluoroaniline. researchgate.netfluoromart.comresearchgate.networldscientific.comresearchgate.net DFT calculations provide a balance between computational cost and accuracy, making them suitable for analyzing molecular properties such as geometry, electronic distribution, and reactivity. researchgate.netarxiv.org

Geometrical Optimization and Molecular Conformation

Geometrical optimization using DFT aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. faccts.debiorxiv.org For this compound, DFT calculations have been used to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netresearchgate.net These optimized geometries provide the foundation for further theoretical analyses of the molecule's properties. Studies often compare theoretical structural parameters with experimental data, such as those obtained from spectroscopic techniques, to validate the computational methods used. researchgate.netresearchgate.net The conformational analysis explores different possible spatial arrangements of the molecule, particularly concerning the rotation around single bonds, to identify the most stable conformer(s). biorxiv.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. academie-sciences.frnih.govimist.ma The HOMO represents the energy level of the electrons that are most likely to be donated, while the LUMO represents the energy level of the orbitals that are most likely to accept electrons. researchgate.netimist.ma The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, DFT studies have calculated the HOMO and LUMO energies and the resulting energy gap. For instance, one study reported a HOMO-LUMO energy gap of 5.2186 eV for this compound using the B3LYP method with the 6-311++G(d, 2p) basis set. researchgate.net These calculations indicate that charge transfer can occur within the molecule. researchgate.netresearchgate.net

Here is a table summarizing a reported HOMO-LUMO energy gap for this compound:

| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| B3LYP/6-311++G(d, 2p) | - | - | 5.2186 | researchgate.net |

Note: Specific HOMO and LUMO energy values might vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a method used to investigate the bonding characteristics, charge distribution, and intramolecular interactions within a molecule. researchgate.networldscientific.comscirp.org It helps to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net NBO analysis can identify the transfer of electron density between occupied Lewis-type (bond or lone pair) orbitals and unoccupied non-Lewis type (antibonding or Rydberg) orbitals. researchgate.netscirp.org The stabilization energy associated with these interactions provides a quantitative measure of the delocalization and its contribution to the molecule's stability. researchgate.net Studies on this compound using NBO analysis have confirmed the occurrence of intramolecular charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. worldscientific.comresearchgate.netnih.govrsc.org The MEP surface depicts the potential energy of a proton at different points around the molecule. nih.govrsc.org Regions with negative electrostatic potential (typically shown in red) are electron-rich and thus susceptible to electrophilic attack, while regions with positive electrostatic potential (typically shown in blue) are electron-poor and favored for nucleophilic attack. nih.govrsc.org MEP analysis of this compound helps to identify the areas of highest and lowest electron density, providing insights into its potential reaction pathways. worldscientific.comresearchgate.net

Global and Local Reactivity Descriptors

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are important global reactivity descriptors. researchgate.netacademie-sciences.frnumberanalytics.comdergipark.org.tr Hardness is a measure of a molecule's resistance to deformation or change in its electron distribution, while softness is the inverse of hardness and indicates the molecule's polarizability and tendency to undergo chemical reactions. researchgate.net According to the principle of maximum hardness, systems tend towards maximum hardness. A high chemical hardness suggests that a compound is chemically stable. researchgate.netresearchgate.net

DFT calculations have been used to determine the chemical hardness of this compound. One study reported a chemical hardness of 2.6093 for this compound, suggesting that the compound is chemically stable due to its relatively high hardness. researchgate.netresearchgate.net Local reactivity descriptors, such as Fukui functions and local softness, can identify specific atomic sites within the molecule that are prone to electrophilic or nucleophilic attack. researchgate.netnih.govnumberanalytics.com

Here is a table summarizing a reported chemical hardness value for this compound:

| Method/Basis Set | Chemical Hardness (η) (eV) | Source |

| B3LYP/6-311++G(d, 2p) | 2.6093 | researchgate.net |

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity indices are important descriptors in understanding the reactivity of a molecule. The electrophilicity index (ω) quantifies the propensity of a molecule to accept electrons, while nucleophilicity relates to its ability to donate electrons scholarsresearchlibrary.comnih.govdergipark.org.tr. For this compound, computational studies using methods like B3LYP have determined its electrophilicity index researchgate.net. A reported electrophilicity index for this compound is 2.3371 using the B3LYP method researchgate.net. The concept of electrophilicity index is defined based on the electronic chemical potential (μ) and chemical hardness (η), often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) scholarsresearchlibrary.comdergipark.org.tr.

Fukui Functions for Reactive Site Prediction

Fukui functions are local reactivity descriptors that indicate the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack scm.comschrodinger.comfaccts.de. These functions describe the change in electron density upon the addition or removal of an electron scm.comfaccts.de. The condensed Fukui functions, calculated using atomic charges, can predict reactive sites on individual atoms scm.com. A larger value of a Fukui function for a specific site suggests higher reactivity at that site mdpi.com. Studies on this compound have involved the determination of Fukui functions and local softness for selected atomic sites to predict its reactive centers researchgate.net.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties are crucial for materials used in photonics and optoelectronics nih.govfrontiersin.org. These properties describe a material's response to intense laser light. Computational studies are frequently used to predict and analyze the NLO behavior of molecules researchgate.netresearchgate.netrsc.org.

Potential for NLO Applications

Based on computational analyses of its electronic structure and NLO-related properties like hyperpolarizability and chemical hardness, this compound has been identified as a potential candidate for NLO applications researchgate.netfluoromart.com. A high chemical hardness indicates stability, which is a desirable trait for NLO materials researchgate.netresearchgate.net. The calculated electrophilicity index also contributes to its potential in this field researchgate.netfluoromart.com.

Electronic Relaxation Pathway Modeling

Understanding the electronic relaxation pathways in molecules following excitation is essential for fields like photochemistry and photophysics nih.gov. Time-resolved spectroscopic techniques, combined with theoretical calculations, are used to investigate these processes researchgate.netacs.orgmdpi.com. Studies involving this compound have explored its ultrafast relaxation dynamics in electronically excited states researchgate.netmdpi.com. These investigations have utilized methods like time-resolved photoelectron imaging to observe processes such as intramolecular vibrational redistribution (IVR) and intersystem crossing (ISC) from excited singlet states to triplet states researchgate.netmdpi.com. The time scales of these relaxation processes have been experimentally determined and compared with related fluorinated anilines researchgate.netmdpi.com.

Applications of 2,4 Difluoroaniline in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Organic Synthesis

The distinct chemical structure of 2,4-Difluoroaniline, featuring both an amine group and fluorine substituents on an aromatic ring, positions it as a key building block in organic synthesis a2bchem.comnbinno.com. It is utilized in the creation of a wide array of organic molecules due to its ability to undergo various reactions a2bchem.com.

Synthesis of Complex Organic Molecules

As a versatile building block, this compound is employed in the synthesis of complex organic molecules a2bchem.com. Its aromatic nature and functional groups allow for its incorporation into larger molecular frameworks through reactions such as electrophilic aromatic substitution and coupling reactions solubilityofthings.comchemimpex.comossila.com. For instance, it can be used to form complex structures essential in various fields chemimpex.com. Research indicates its role as an intermediate for synthesizing complex organic molecules smolecule.com.

Intermediate in Specialty Chemical Production

This compound functions as a valuable intermediate in the production of specialty chemicals, including dyes, pigments, and agrochemicals chemimpex.coma2bchem.comnbinno.comontosight.ai. Its incorporation into these compounds contributes to their specific properties and performance chemimpex.coma2bchem.com. For example, it is used in the formulation of herbicides and fungicides, enhancing crop protection chemimpex.com.

Role in Pharmaceutical Research and Drug Discovery

The pharmaceutical industry heavily utilizes this compound as a key intermediate and precursor in the development of various therapeutic agents chemimpex.coma2bchem.comnbinno.comontosight.ai. Its structural features are advantageous for designing drugs with desired pharmacological profiles solubilityofthings.comchemimpex.com.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is an important precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) solubilityofthings.comchemimpex.commarketreportanalytics.com. Its integration into drug molecules contributes to their efficacy and stability solubilityofthings.comchemimpex.com. It is particularly valuable in the development of pharmaceuticals targeting various diseases solubilityofthings.com.

Synthesis of Compounds with Specific Pharmacological Activities

The compound is employed in the synthesis of molecules possessing specific pharmacological activities solubilityofthings.comacs.orgpatsnap.com. By incorporating the this compound moiety into lead compounds, researchers can synthesize analogs with potentially improved potency, selectivity, and pharmacokinetic properties solubilityofthings.comacs.orgpatsnap.com. Studies have explored its use in synthesizing compounds with potential antimicrobial and anticancer properties . For example, it has been used in the synthesis of intermediates for drugs like diflunisal, a non-steroidal anti-inflammatory drug patsnap.comgoogle.com. Research on benzimidazole-4,7-dione-based P2X3 receptor antagonists also highlights the modification with 3,4-difluoroaniline (B56902) moiety and its impact on antagonistic activities mdpi.com.

Modulation of Biological Activity through Fluorine Introduction

The introduction of fluorine atoms into organic molecules, a process for which this compound is a key source, is a significant strategy in medicinal chemistry to modulate biological activity solubilityofthings.compatsnap.comcpu.edu.cn. Fluorine substitution can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic potential solubilityofthings.comresearchgate.netresearchgate.net. The presence of fluorine atoms in this compound and its derivatives can increase binding affinity to target proteins, leading to the modulation of biological pathways . Research comparing fluorinated and non-fluorinated analogs often demonstrates the impact of fluorine on potency and activity acs.orgmsu.edu.

Here is a summary of some research findings related to the impact of fluorine substitution on biological activity:

| Compound Type | Fluorine Substitution Pattern | Observed Effect on Biological Activity | Source |

| Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate | 2,4-difluoro phenyl | 5-fold enhancement in potency compared to 2-fluoro derivative in inhibiting NO production. | acs.org |

| Quinolone Antibacterial Agents | 2,4-difluoro phenyl | Generally similar antibacterial potency compared to para-fluoro substitution. | msu.edu |

| Benzimidazole-4,7-dione-based P2X3 Receptor Antagonists | 3,4-difluoro phenyl | Approximately 4-5-fold decreased antagonistic activities compared to the hit compound (note: this refers to 3,4-difluoroaniline, not this compound, but illustrates the principle of fluorine position impact). | mdpi.com |

The precise positioning of fluorine atoms, as seen in the 2,4- arrangement of this compound, is crucial for achieving desired biological effects nbinno.com.

Research into Enzyme Inhibitors and Receptor Ligands

This compound is utilized in the synthesis of compounds investigated for their potential as enzyme inhibitors and receptor ligands. chemimpex.com Its incorporation into molecular structures can influence their interaction with biological targets due to the electronic and steric effects of the fluorine atoms. For instance, derivatives of salicylanilide (B1680751) containing a 2,4-difluorophenyl group have been synthesized and evaluated for their inhibitory effects on receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. researchgate.net Research has shown that certain 5-(2',4'-difluorophenyl)-salicylanilide derivatives exhibited increased osteoclast-inhibitory activities compared to a lead compound, suppressing genes related to osteoclastogenesis like NFATc1, c-fos, TRAP, and cathepsin K. researchgate.net These findings suggest that 5-(2',4'-difluorophenyl)-salicylanilide derivatives could serve as lead structures for the development of anti-resorptive agents. researchgate.net

Another area of research involves the synthesis of imidazole-based inhibitors of TGF-β type I receptor kinase (ALK5), where fluorinated aniline (B41778) derivatives, including those related to this compound, have been explored. acs.org These inhibitors have shown promise in blocking TGF-β-mediated processes relevant to cancer progression and tissue fibrosis. acs.org The presence of fluorine atoms in these molecules can impact their potency, selectivity, and pharmacokinetic properties, making this compound a valuable starting material in the search for new therapeutic agents. acs.org

Contributions to Agrochemical Development

This compound plays a significant role in the agrochemical industry, primarily in the formulation and enhancement of pesticides, including herbicides and fungicides. chemimpex.comfishersci.cafishersci.ptnbinno.com Its unique properties contribute to the development of crop protection agents that are both effective against target pests and diseases and can be designed to minimize environmental impact. chemimpex.com

Formulation of Herbicides and Fungicides

This compound is used as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.comnbinno.com For example, it is a known precursor for the herbicide diflufenican. chemicalbook.com The incorporation of the difluoroaniline moiety into agrochemical structures can influence their biological activity and stability. nbinno.com

Enhancement of Selectivity and Efficacy in Pesticides

The introduction of fluorine atoms into pesticide molecules derived from this compound can enhance their selectivity and efficacy. chemimpex.comnbinno.com Fluorine can alter the electronic and lipophilic properties of the molecule, affecting its uptake, translocation, and interaction with target enzymes or receptors in pests or pathogens. Studies have indicated that derivatives of related difluoroaniline compounds can improve selectivity and effectiveness against specific weed species. nbinno.com The use of this compound in pesticide formulations contributes to the development of more potent and targeted crop protection solutions. chemimpex.comoregonstate.edu

Applications in Material Science and Polymer Chemistry

This compound is also valuable in material science and polymer chemistry, contributing to the development of novel materials with specific functionalities and polymers with enhanced properties. fishersci.cafishersci.ptnbinno.comrroij.com

Development of Novel Materials with Specific Functionalities

The unique chemical structure of this compound allows for its use as a building block in the synthesis of novel materials with tailored properties. rroij.comsmolecule.com Its reactivity enables the creation of complex molecular architectures. For instance, derivatives of difluoroaniline have been used in the synthesis of conjugated systems and macromolecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. nbinno.comossila.com The fluorine substituents can influence the electronic energy levels and self-assembly properties of these materials. ossila.com

Synthesis of Polymers with Enhanced Thermal and Chemical Resistance

This compound is employed in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance. chemimpex.comnbinno.combund.de The presence of fluorine atoms in the polymer backbone or side chains can significantly increase the bond strength and reduce intermolecular forces, leading to improved thermal performance and resistance to chemical degradation. nbinno.compolyfluoroltd.com Researchers have explored its use in creating high-performance polymers that exhibit superior mechanical properties and thermal stability. nbinno.com These fluorinated polymers find applications in demanding environments where durability and resistance to harsh conditions are required. polyfluoroltd.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 9709 |

| Diflufenican | 3031 |

| Lapatinib | 219142 |

| Cariprazine | 11626111 |

| Lurasidone | 11626114 |

| Tipranavir | 148381 |

| 5-Bromo-2,4-difluoroaniline (B1273227) | 79250 |

| 3-bromo-2,4-difluoroaniline | 13732746 |

| 4-Bromo-2,6-difluoroaniline | 610191 |

| 2,3-Difluoroaniline | 9708 |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Not found in search results |

| N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | 1023499-20-8 (CAS, CID not explicitly found) |

This compound is a versatile aromatic amine featuring two fluorine substituents on the benzene (B151609) ring, which significantly influences its chemical reactivity and physical properties. This compound serves as a key building block in the synthesis of a wide array of complex molecules, finding applications in pharmaceuticals, agrochemicals, dyes, and advanced materials. chemimpex.comfishersci.cafishersci.ptchemicalbook.com Its unique structure, with fluorine atoms at the 2 and 4 positions, enhances its stability and allows for specific chemical transformations essential for developing innovative chemical solutions. chemimpex.com

Research into Enzyme Inhibitors and Receptor Ligands

This compound is utilized in the synthesis of compounds investigated for their potential as enzyme inhibitors and receptor ligands. chemimpex.com Its incorporation into molecular structures can influence their interaction with biological targets due to the electronic and steric effects of the fluorine atoms. For instance, derivatives of salicylanilide containing a 2,4-difluorophenyl group have been synthesized and evaluated for their inhibitory effects on receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. researchgate.net Research has shown that certain 5-(2',4'-difluorophenyl)-salicylanilide derivatives exhibited increased osteoclast-inhibitory activities compared to a lead compound, suppressing genes related to osteoclastogenesis like NFATc1, c-fos, TRAP, and cathepsin K. researchgate.net These findings suggest that 5-(2',4'-difluorophenyl)-salicylanilide derivatives could serve as lead structures for the development of anti-resorptive agents. researchgate.net

Another area of research involves the synthesis of imidazole-based inhibitors of TGF-β type I receptor kinase (ALK5), where fluorinated aniline derivatives, including those related to this compound, have been explored. acs.org These inhibitors have shown promise in blocking TGF-β-mediated processes relevant to cancer progression and tissue fibrosis. acs.org The presence of fluorine atoms in these molecules can impact their potency, selectivity, and pharmacokinetic properties, making this compound a valuable starting material in the search for new therapeutic agents. acs.org

Contributions to Agrochemical Development

This compound plays a significant role in the agrochemical industry, primarily in the formulation and enhancement of pesticides, including herbicides and fungicides. chemimpex.comfishersci.cafishersci.ptnbinno.com Its unique properties contribute to the development of crop protection agents that are both effective against target pests and diseases and can be designed to minimize environmental impact. chemimpex.com

Formulation of Herbicides and Fungicides

This compound is used as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.comnbinno.com For example, it is a known precursor for the herbicide diflufenican. chemicalbook.com The incorporation of the difluoroaniline moiety into agrochemical structures can influence their biological activity and stability. nbinno.com

Enhancement of Selectivity and Efficacy in Pesticides

The introduction of fluorine atoms into pesticide molecules derived from this compound can enhance their selectivity and efficacy. chemimpex.comnbinno.com Fluorine can alter the electronic and lipophilic properties of the molecule, affecting its uptake, translocation, and interaction with target enzymes or receptors in pests or pathogens. Studies have indicated that derivatives of related difluoroaniline compounds can improve selectivity and effectiveness against specific weed species. nbinno.com The use of this compound in pesticide formulations contributes to the development of more potent and targeted crop protection solutions. chemimpex.comoregonstate.edu

Applications in Material Science and Polymer Chemistry

This compound is also valuable in material science and polymer chemistry, contributing to the development of novel materials with specific functionalities and polymers with enhanced properties. fishersci.cafishersci.ptnbinno.comrroij.com

Development of Novel Materials with Specific Functionalities

The unique chemical structure of this compound allows for its use as a building block in the synthesis of novel materials with tailored properties. rroij.comsmolecule.com Its reactivity enables the creation of complex molecular architectures. For instance, derivatives of difluoroaniline have been used in the synthesis of conjugated systems and macromolecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. nbinno.comossila.com The fluorine substituents can influence the electronic energy levels and self-assembly properties of these materials. ossila.com

Synthesis of Polymers with Enhanced Thermal and Chemical Resistance

This compound is employed in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance. chemimpex.comnbinno.combund.de The presence of fluorine atoms in the polymer backbone or side chains can significantly increase the bond strength and reduce intermolecular forces, leading to improved thermal performance and resistance to chemical degradation. nbinno.compolyfluoroltd.com Researchers have explored its use in creating high-performance polymers that exhibit superior mechanical properties and thermal stability. nbinno.com These fluorinated polymers find applications in demanding environments where durability and resistance to harsh conditions are required. polyfluoroltd.com

Environmental Research on 2,4 Difluoroaniline

Aerobic Biodegradation Studies

The aerobic biodegradation of 2,4-Difluoroaniline has been investigated to understand its persistence and potential breakdown in oxygen-rich environments. Studies have explored the performance of different microbial communities in degrading this compound.

Biodegradability Performance and Dynamic Analysis

Studies have shown that the biodegradability of fluoroanilines, including this compound, can vary depending on the microbial inoculum used. In one study, the degradation efficiency of this compound initially varied with different inocula sourced from wastewater treatment plants. An inoculum derived from a treatment plant for fluoridated hydrocarbon wastewater (FHS) was found to be optimal, demonstrating the earliest degradation reaction after a 7-day acclimation period. This inoculum also exhibited the highest degradation rate constant of 0.519 h⁻¹ and the fastest recovery time of three weeks after exposure to a high concentration shock. researchgate.netnih.gov In contrast, an inoculum from a treatment plant for pharmaceutical wastewater plus municipal sewage (PMS) resulted in lower degradation efficiency. researchgate.net Another inoculum from a comprehensive industrial park wastewater treatment plant (CIS) showed an earlier degradation reaction compared to the PMS inoculum and higher microbial diversity, but a lower shock resistance and a degradation rate constant of 0.257 h⁻¹. researchgate.netnih.gov These findings highlight the significant role of the inoculum source and the composition of the microbial community in the aerobic degradation performance of this compound. researchgate.net

While 4-fluoroaniline (B128567) showed approximately 90% degradation in acclimated sludge, this compound exhibited less than 50% degradation. However, cometabolism with substances like glucose or aniline (B41778) can enhance the breakdown of this compound.

Insights for Wastewater Treatment